molecular formula C8H7N3O2 B11760755 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11760755
M. Wt: 177.16 g/mol
InChI Key: OENGXHQUFFBSJW-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a carboxylic acid group at the 4-position and a methyl group at the 6-position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine core. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylates or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .

Scientific Research Applications

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties.

    2H-pyrazolo[3,4-b]pyridine: An isomer with a different arrangement of nitrogen atoms in the ring system.

    6-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the carboxylic acid group.

Uniqueness

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)6-3-9-11-7(6)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENGXHQUFFBSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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